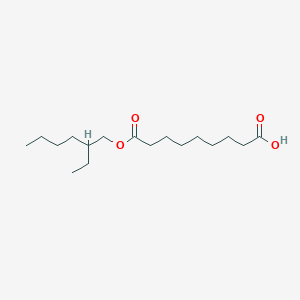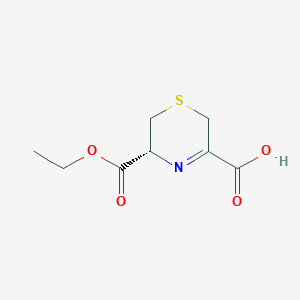
Pemetrexed-1-methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed-1-methyl Ester is a derivative of pemetrexed, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma . This compound retains the core structure of pemetrexed but includes a methyl ester group, which may influence its pharmacokinetic properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed-1-methyl Ester typically involves the esterification of pemetrexed or its intermediates. One common method involves the reaction of pemetrexed with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed-1-methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pemetrexed-1-methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, leveraging its antifolate properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
Pemetrexed-1-methyl Ester exerts its effects by inhibiting key enzymes involved in folate metabolism and nucleotide synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, the compound disrupts DNA and RNA synthesis, leading to the inhibition of cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate agent used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor with similar mechanisms of action.
Pralatrexate: A folate analog with enhanced cellular uptake and retention.
Uniqueness
Pemetrexed-1-methyl Ester is unique due to its specific ester group, which may influence its pharmacokinetics and biological activity compared to other antifolate agents. This modification can potentially enhance its therapeutic efficacy and reduce toxicity .
Properties
CAS No. |
1265908-63-1 |
|---|---|
Molecular Formula |
C21H23N5O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C21H23N5O6/c1-32-20(31)14(8-9-15(27)28)24-18(29)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(30)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H4,22,23,25,26,30)/t14-/m0/s1 |
InChI Key |
SMWFKBFNWHXOSN-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)



